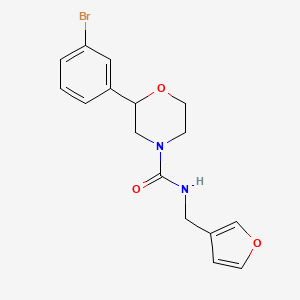![molecular formula C17H21N3O3 B7551790 3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione](/img/structure/B7551790.png)
3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(4-Methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione is a chemical compound that has been widely studied for its potential applications in scientific research. It is commonly referred to as MPD or Ro 15-4513 and is a potent antagonist of the GABA receptor. In
Wirkmechanismus
MPD acts as a potent antagonist of the GABA receptor. It binds to the receptor and prevents the binding of GABA, which is a neurotransmitter that inhibits neuronal activity. By blocking the GABA receptor, MPD increases neuronal activity and can lead to the development of seizures and other neurological symptoms.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPD are complex and depend on the dose and duration of exposure. In general, MPD can cause increased neuronal activity, seizures, and other neurological symptoms. MPD has also been shown to alter the expression of genes involved in neuronal signaling and to affect the levels of various neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using MPD in lab experiments is its potent and selective antagonism of the GABA receptor. This allows researchers to investigate the role of the GABA receptor in various physiological processes. However, the use of MPD in lab experiments is limited by its potential neurotoxicity and the risk of inducing seizures. Additionally, MPD has a short half-life and must be administered continuously to maintain its effects.
Zukünftige Richtungen
There are many potential future directions for research involving MPD. One area of interest is the development of new compounds that are more selective and less toxic than MPD. Additionally, MPD could be used to investigate the role of the GABA receptor in various neurological disorders, such as epilepsy and alcohol use disorder. Finally, MPD could be used as a research tool to study the effects of other drugs on the GABA receptor and to develop new treatments for neurological disorders.
Synthesemethoden
The synthesis of MPD involves a multi-step process that includes the reaction of 1-phenylimidazolidine-2,4-dione with 4-methylpiperidin-1-yl acetic acid followed by the reduction of the resulting intermediate with sodium borohydride. This method has been optimized to produce high yields of MPD with good purity.
Wissenschaftliche Forschungsanwendungen
MPD has been extensively studied for its potential applications in scientific research. It has been used as a tool to investigate the role of the GABA receptor in various physiological processes. MPD has also been used to study the effects of alcohol on the brain and to investigate the mechanisms underlying alcohol withdrawal syndrome. Additionally, MPD has been used as a research tool to study the effects of other drugs on the GABA receptor.
Eigenschaften
IUPAC Name |
3-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]-1-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-13-7-9-18(10-8-13)15(21)11-20-16(22)12-19(17(20)23)14-5-3-2-4-6-14/h2-6,13H,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSJHZAMHYRRRRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C(=O)CN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dioxo-1H-quinazolin-3-yl)-N-[[4-(3-oxopiperazine-1-carbonyl)phenyl]methyl]acetamide](/img/structure/B7551717.png)

![5-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-ethylimidazol-2-yl]sulfanylmethyl]-1-[4-(trifluoromethyl)phenyl]tetrazole](/img/structure/B7551743.png)
![[1-(1-Phenylpyrazol-4-yl)sulfonylpiperidin-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7551749.png)
![2-(4-Chlorophenoxy)-1-[4-(4-ethylthiadiazole-5-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7551757.png)
![N-[1-(4-chlorophenyl)cyclobutyl]-1-methyl-2-oxoquinoline-4-carboxamide](/img/structure/B7551762.png)
![1-(2,5-dimethylphenyl)-6-oxo-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7551770.png)

![2-methyl-N-[4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-5-methylsulfonylbenzamide](/img/structure/B7551780.png)
![5-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]pyrazole-3-carboxamide](/img/structure/B7551796.png)
![[4-[1-(2,6-Dichlorophenyl)-5-ethyl-1,2,4-triazole-3-carbonyl]piperazin-1-yl]-(2-hydroxyphenyl)methanone](/img/structure/B7551801.png)
![[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]-(2,3-dichlorophenyl)methanone](/img/structure/B7551815.png)
![2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-N-[4-(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)phenyl]acetamide](/img/structure/B7551819.png)
![3-[[[Cyclohexyl(methyl)sulfamoyl]amino]methyl]-1-(4-fluorophenyl)pyrrolidine](/img/structure/B7551820.png)